molecular formula C11H13N3O2 B5803126 1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole

1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole

Cat. No. B5803126
M. Wt: 219.24 g/mol
InChI Key: JBUKUIBTDBRRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the early 2000s and has since been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that plays a crucial role in the modulation of synaptic transmission and plasticity. By blocking the activation of mGluR5, this compound can modulate the release of neurotransmitters, including glutamate, and affect various downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of calcium signaling, and the modulation of protein synthesis. It has also been shown to have potential neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole has several advantages for use in laboratory experiments. It is a highly selective antagonist of mGluR5 and has been extensively characterized in vitro and in vivo. However, this compound also has some limitations, including its relatively low potency and the potential for off-target effects.

Future Directions

There are several potential future directions for research involving 1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole. One area of interest is the development of more potent and selective mGluR5 antagonists for use in therapeutic applications. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the role of mGluR5 in various physiological and pathological processes.

Synthesis Methods

1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with epichlorohydrin to produce 2-(4-methoxyphenoxy)ethyl chloride. The resulting compound is then reacted with sodium azide to form this compound.

Scientific Research Applications

1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Parkinson's disease, Fragile X syndrome, and addiction.

properties

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-15-10-2-4-11(5-3-10)16-7-6-14-9-12-8-13-14/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUKUIBTDBRRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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